AKR1C3 Inhibitory Potency: 2-Butoxy-3,5-dinitrobenzamide vs. Assay Baseline
2-Butoxy-3,5-dinitrobenzamide demonstrates potent inhibition of recombinant human AKR1C3 with an IC50 of 22–24 nM when assessed via inhibition of aerobic reduction of dinitrobenzamide in human HCT116 cells overexpressing the recombinant enzyme [1] [2]. In a separate biochemical assay using His-tagged human AKR1C3 expressed in Escherichia coli BL21 (DE3), the compound exhibited an IC50 of 52–56 nM for inhibition of non-fluorescent ketone probe reduction [1] [2]. This sub-100 nM potency across two orthogonal assay platforms establishes a defined benchmark for AKR1C3 engagement.
| Evidence Dimension | AKR1C3 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 22–24 nM (cellular aerobic reduction assay); IC50 = 52–56 nM (biochemical ketone reduction assay) |
| Comparator Or Baseline | Assay-specific baseline inhibition (no comparator compound available in this dataset) |
| Quantified Difference | Sub-100 nM potency across both assay platforms |
| Conditions | Human HCT116 cells overexpressing recombinant AKR1C3; Escherichia coli BL21 (DE3) expressing His-tagged human AKR1C3 |
Why This Matters
Consistent sub-100 nM potency across orthogonal assay formats provides confidence in AKR1C3 target engagement for mechanistic studies.
- [1] BindingDB. BDBM50396700 (CHEMBL2172076). Affinity Data: IC50 24 nM and 52 nM against AKR1C3. University of Auckland / ChEMBL. View Source
- [2] BindingDB. BDBM50430716 (CHEMBL2333525). Affinity Data: IC50 22 nM and 56 nM against AKR1C3. University of Auckland / ChEMBL. View Source
